(R)-2-Amino-1-(naphthalen-2-yl)ethanol

Catalog No.
S3605448
CAS No.
97101-99-0
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-1-(naphthalen-2-yl)ethanol

CAS Number

97101-99-0

Product Name

(R)-2-Amino-1-(naphthalen-2-yl)ethanol

IUPAC Name

(1R)-2-amino-1-naphthalen-2-ylethanol

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1

InChI Key

PGJHAXAIVJIVSM-LBPRGKRZSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O

(R)-2-Amino-1-(naphthalen-2-yl)ethanol, also known by its CAS number 97101-99-0, is an organic compound characterized by a naphthalene moiety linked to an amino alcohol structure. Its molecular formula is C12_{12}H13_{13}NO, with a molecular weight of 187.24 g/mol. This compound features a chiral center, making it a potential candidate for applications in pharmaceuticals and asymmetric synthesis due to its unique stereochemistry.

(R)-2-Amino-1-(naphthalen-2-yl)ethanol can undergo various chemical transformations:

  • Oxidation: The amino group can be oxidized to form imines or nitriles.
  • Reduction: The compound can be reduced to yield aliphatic amines.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common reagents for these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The reactivity of the amino group allows it to engage in diverse chemical pathways, making it versatile in synthetic organic chemistry.

Research indicates that (R)-2-Amino-1-(naphthalen-2-yl)ethanol exhibits biological activity that may influence neurotransmitter systems. Its structure allows it to interact with various receptors and enzymes, potentially acting as an agonist or antagonist. This interaction could modulate metabolic pathways and signal transduction processes, although specific biological activities require further investigation to elucidate its pharmacological profile.

Several methods have been developed for synthesizing (R)-2-Amino-1-(naphthalen-2-yl)ethanol:

  • Reductive Amination: This method involves the reaction of naphthalen-2-ylacetaldehyde with an amine in the presence of reducing agents like sodium borohydride.
  • Catalytic Hydrogenation: This approach utilizes hydrogen gas in the presence of catalysts such as palladium or platinum to reduce corresponding nitrile or imine intermediates.
  • Multicomponent Reactions: Recent studies have explored one-pot reactions that combine multiple reactants to form the desired product efficiently, enhancing yield and reducing waste .

(R)-2-Amino-1-(naphthalen-2-yl)ethanol finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting neurological disorders.
  • Chiral Catalysis: Its chiral nature makes it suitable for use as a chiral ligand in asymmetric synthesis.
  • Material Science: The compound can be utilized in the development of functional materials, including sensors and light-emitting diodes.

Interaction studies on (R)-2-Amino-1-(naphthalen-2-yl)ethanol have demonstrated its ability to selectively bind with certain receptors and enzymes. For instance, computational studies using density functional theory have shown that this compound exhibits higher binding affinities towards specific chiral molecules compared to its enantiomers . Such interactions suggest its potential utility in chiral recognition applications and asymmetric catalysis.

Several compounds share structural similarities with (R)-2-Amino-1-(naphthalen-2-yl)ethanol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
(S)-2-Amino-1-(naphthalen-2-yl)ethanol204851-80-9Enantiomer of (R)-form; different biological activity potential.
2-Amino-1-naphthol13550-73-5Lacks the ethanol side chain; different reactivity profile.
(R)-2-Amino-1-(naphthalen-1-yl)ethanol110480-83-6Similar structure but with naphthalene at position 1; differing stereochemistry effects.
(S)-2-Amino-1-(naphthalen-1-yl)ethanol2829292-59-1Enantiomeric counterpart; potential for different pharmacological effects.

The unique chiral configuration of (R)-2-Amino-1-(naphthalen-2-yl)ethanol contributes to its distinct biological properties and reactivity compared to these similar compounds. Its applications in pharmaceuticals and material science underscore its importance in ongoing research and development efforts.

XLogP3

1.7

Dates

Modify: 2023-07-26

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